molecular formula C7H5KO3 B095230 Potassium 4-hydroxybenzoate CAS No. 16782-08-4

Potassium 4-hydroxybenzoate

Cat. No. B095230
CAS RN: 16782-08-4
M. Wt: 176.21 g/mol
InChI Key: DKGFIVSGQRBSOG-UHFFFAOYSA-M
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Description

Potassium 4-hydroxybenzoate, also known as potassium paraben, is a potassium salt derived from 4-hydroxybenzoic acid. While the provided papers do not directly discuss potassium 4-hydroxybenzoate, they do provide insights into related compounds and their properties, which can be used to infer certain aspects of potassium 4-hydroxybenzoate.

Synthesis Analysis

The synthesis of potassium 4-hydroxybenzoate is not explicitly detailed in the provided papers. However, similar potassium salts of hydroxybenzoic acids are typically synthesized through reactions involving the corresponding benzoic acid derivatives and potassium hydroxide or other potassium-containing compounds. For example, the synthesis of potassium 2,6-dihydroxybenzoate involves the reaction of 2,6-dihydroxybenzoic acid with a potassium source .

Molecular Structure Analysis

The molecular structure of potassium 4-hydroxybenzoate would likely resemble that of other potassium salts of hydroxybenzoic acids. These compounds often form polymeric structures in the solid state, where potassium ions are bridged by the organic ligands through oxygen atoms from carboxylate and hydroxy groups . The exact crystal structure would depend on the specific spatial arrangement of the potassium ions and the hydroxybenzoate ligands.

Chemical Reactions Analysis

Potassium salts of hydroxybenzoic acids can participate in various chemical reactions. For instance, potassium 4-halogenomethylbenzoates can undergo solid-state polymerization reactions upon heating to form poly(4-hydroxymethylbenzoic acid) and the corresponding potassium halide . This suggests that potassium 4-hydroxybenzoate could potentially be involved in similar solid-state reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium 4-hydroxybenzoate can be inferred from studies on similar compounds. For example, potassium 2,6-dihydroxybenzoate exhibits a three-dimensional polymeric structure and decomposes at 230°C . The thermal stability and decomposition temperature of potassium 4-hydroxybenzoate would likely be similar. Additionally, the enthalpic properties of potassium salts of hydroxybenzoic acids can be influenced by factors such as pH and ionic strength, as seen in the study of potassium 4-((hexylcarbonyl)amino)-2-hydroxybenzoate .

Scientific Research Applications

  • Neurological Applications : 4-hydroxybenzoic acid, found in bamboo shoots, has been shown to enhance the inactivation of Kv1.4 potassium channels, which can inhibit abnormal neuronal firing, suggesting potential applications in treating neurological disorders like epilepsy (Zhang et al., 2018).

  • Pharmacological Properties : Derivatives of 4-hydroxybenzoic acid synthesized with amino acids, including salts with potassium, have displayed biological activity, indicating their potential in pharmacology (Bakhramov & Niyazov, 2022).

  • Biotechnological Applications : 4-Hydroxybenzoic acid is a versatile platform for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Its biosynthesis, facilitated by synthetic biology and metabolic engineering, is a key area of research (Wang et al., 2018).

  • Cosmetic and Pharmaceutical Industries : As a common preservative, 4-hydroxybenzoic acid derivatives like methyl 4-hydroxybenzoate (methyl paraben) are widely used in cosmetics and personal care products, and as food preservatives. Their chemical and physical properties have been extensively studied (Sharfalddin et al., 2020).

  • Thermodynamic Properties : The study of potassium 4-((hexylcarbonyl)amino)-2-hydroxybenzoate's aqueous micellar solutions provides insights into its thermodynamic properties, which can be relevant in various chemical processes (Fisicaro et al., 1990).

  • Preservation of Beverages : The use of Heptyl 4-hydroxybenzoate, along with other preservatives, has been studied to prolong the preservation time of draft beer, indicating its potential in the beverage industry (Xie Yufen, 2014).

Safety And Hazards

4-Hydroxybenzoic acid is considered an irritant and poses hazards to aquatic life . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

4-Hydroxybenzoic acid has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research is expected to focus on the production of new compounds using 4-HBA .

properties

IUPAC Name

potassium;4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGFIVSGQRBSOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-96-7 (Parent)
Record name Potassium paraben
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20168378
Record name Potassium paraben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-hydroxybenzoate

CAS RN

16782-08-4
Record name Potassium paraben
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium paraben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ6Y0A8VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Parahydroxybenzoic acid has been used for manufacturing a wide variety of products including liquid crystalline polymers and preservatives for cosmetics and medicines. Generally, parahydroxybenzoic acid is prepared by a method in which phenol is reacted with potassium hydroxide to give potassium phenoxide, and the obtained potassium phenoxide is reacted with carbon dioxide under pressure to give potassium parahydroxybenzoate and then, parahydroxybenzoic acid is isolated by means of aciding out procedure, i.e. by adding a mineral acid to the salt.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RC Domszy, PJ Shannon - Macromolecules, 1990 - ACS Publications
… Treatment of the bis(chloroethyl) ethers derived from diethylene glycol,and higher analogues with potassium 4-hydroxybenzoate gave rapid displacement of chloride to provide the …
Number of citations: 12 pubs.acs.org
J Fang, X Lin, D Cai, N He, J Zhao - Journal of Membrane Science, 2016 - Elsevier
… The potassium 4-hydroxybenzoate was then extracted from the aqueous solution by reduced pressure distillation and dried in vacuum oven at 50 C for 24 h. Step two. A 250 ml, three-…
Number of citations: 74 www.sciencedirect.com
VA Pivazyan, EA Ghazaryan, AV Karapetyan… - Beilstein …, 2022 - beilstein-journals.org
… The reaction of potassium 4-hydroxybenzoate with 4-chlorobenzylchloride or methyl 2- … potassium 4-hydroxybenzoate were carried out sequentially without isolating compounds 13 and …
Number of citations: 4 www.beilstein-journals.org
VA Pivazyan, EA Ghazaryan, AV Karapetyan… - Journal of Saudi …, 2023 - Elsevier
… To accelerate the synthesis of compounds 14 and 16, two stages of their preparation from potassium 4-hydroxybenzoate were carried out sequentially without isolating compounds 13 …
Number of citations: 0 www.sciencedirect.com
R Pfaendner - Solid State Polymerization, 2009 - Wiley Online Library
… ◦ C showed the beneficial activity of an alkali metal cation in the range 5 to 1000 ppm (eg, potassium 4-hydroxybenzoate). At 15 ppm potassium, the melt viscosity after SSP is doubled …
Number of citations: 3 onlinelibrary.wiley.com
T Shiono, F Tando, H Nakano, Y Sugahara - Solid state sciences, 2013 - Elsevier
Microstructural behavior of γ-Fe 2 O 3 formation in reactions between FeOCl and n-C 5 H 11 ONa was thoroughly investigated. Reactions were conducted at 50–150 C for 3 days in an …
Number of citations: 5 www.sciencedirect.com
HG Hernandez - 2001 - search.proquest.com
… It was found that 4-hydroxybenzoic acid allyl ester 56a could be easily synthesized from reaction of potassium 4-hydroxybenzoate 55 and allyl bromide in DMF or by reflux of 4-…
Number of citations: 0 search.proquest.com

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